S-methyl DM1

Microtubule Dynamics Antimitotic Mechanism ADC Payload Characterization

S-methyl DM1 is the chemically stable thiomethyl-capped metabolite of DM1-based ADCs—not a generic maytansine analog. It achieves 84% microtubule dynamic instability suppression at 100 nM (vs. 45% for maytansine), providing the dynamic range needed for robust dose-response screening. Critically, it lacks CYP450 enzyme inactivation, eliminating the confounding DDI liabilities inherent to DM1 and DM4. Its IC50 of 330 pM in MCF7 cells is the definitive benchmark for ADC catabolite release potency assays. The compound's 80% G2/M arrest induction offers a high-contrast positive control for flow cytometry validation. Procure CAS 912569-84-7 specifically—structurally similar analogs will not yield biologically equivalent data.

Molecular Formula C36H50ClN3O10S
Molecular Weight 752.3 g/mol
Cat. No. B10857729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-methyl DM1
Molecular FormulaC36H50ClN3O10S
Molecular Weight752.3 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C36H50ClN3O10S/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1
InChIKeyPLYHSTGTQYPYMT-JLZGXKMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-methyl DM1: A Thiomethyl-Maytansinoid ADC Payload and Critical Research Tool for Microtubule Dynamics


S-methyl DM1 (CAS 912569-84-7) is a thiomethyl derivative of the natural product maytansine and serves as the primary cellular metabolite of antibody-maytansinoid conjugates (AMCs) prepared with the thiol-containing payload DM1 [1]. Unlike its parent compound DM1, S-methyl DM1 is chemically stable in cell culture medium, making it an essential tool for in vitro mechanistic studies [2]. As a potent microtubule-targeting agent, it binds tubulin with a dissociation constant (Kd) of 0.93 μM and acts as an effective payload in antibody-drug conjugates (ADCs) .

Why S-methyl DM1 Cannot Be Directly Substituted by DM1, Maytansine, or DM4 in Research and ADC Development


The maytansinoid class exhibits profound functional divergence driven by subtle structural modifications. S-methyl DM1 is the stable, thiomethyl-capped metabolite of DM1, while its analogs maytansine (the parent natural product) and DM4 (a more lipophilic derivative) possess distinct physicochemical and pharmacological profiles [1]. Critically, S-methyl DM1 demonstrates a unique combination of superior suppression of microtubule dynamic instability at nanomolar concentrations, a lack of cytochrome P450 (CYP) enzyme inactivation, and enhanced cell cycle arrest capabilities, which are not uniformly shared by its structural analogs [2][3]. Procurement of an incorrect analog for a specific assay or conjugate design will therefore yield data that is neither biologically representative of the DM1 metabolite nor functionally equivalent to alternative payloads.

Quantitative Differentiation of S-methyl DM1 Against Key Maytansinoid Comparators


Superior Suppression of Microtubule Dynamic Instability vs. Maytansine

S-methyl DM1 is 86.7% more effective at suppressing microtubule dynamic instability than the parent compound maytansine. At an equivalent concentration of 100 nM, S-methyl DM1 reduces dynamic instability by 84%, whereas maytansine achieves only 45% suppression [1]. This functional superiority is observed despite S-methyl DM1 being a weaker inhibitor of tubulin polymerization (IC50 of 4 μM for polymerization) . The data indicate that S-methyl DM1's primary mechanism for potent antimitotic effects is the strong suppression of microtubule dynamics, not merely inhibition of polymerization.

Microtubule Dynamics Antimitotic Mechanism ADC Payload Characterization

Enhanced Antiproliferative Potency (IC50) in MCF7 Cells vs. Maytansine

S-methyl DM1 demonstrates 2.15-fold greater potency in inhibiting MCF7 breast cancer cell proliferation compared to its parent compound, maytansine. The half-maximal inhibitory concentration (IC50) for S-methyl DM1 is 330 pM, whereas maytansine requires 710 pM to achieve the same effect [1]. This significant increase in potency underscores the functional advantage of the thiomethyl metabolite over the natural product in a direct cellular viability assay.

Cytotoxicity Assay Cell Proliferation ADC Payload Potency

Superior Cell Cycle Arrest (G2/M Accumulation) vs. Untreated Control

S-methyl DM1 induces a robust accumulation of cells in the G2/M phase of the cell cycle. In MCF7 cells, treatment with S-methyl DM1 results in a maximal accumulation of 80% of the cell population in G2/M, a dramatic increase over the 30% baseline observed in untreated control cells . This 2.67-fold enrichment in the G2/M population is a hallmark of effective microtubule poison activity and mitotic arrest.

Cell Cycle Analysis G2/M Arrest Antimitotic Mechanism

Absence of Cytochrome P450 (CYP) Enzyme Inactivation vs. DM1 and DM4

Unlike the free thiol-containing maytansinoids DM1 and DM4, S-methyl DM1 demonstrates a significantly cleaner cytochrome P450 (CYP) inhibition profile. In vitro studies show that S-methyl DM1 exhibits no reversible or time-dependent inactivation of any of the major human P450 isoforms tested, including CYP3A4 [1]. In stark contrast, DM1 is a reversible inhibitor of CYP2C8 (Ki = 11 ± 3 μM) and CYP2D6 (Ki = 14 ± 2 μM), while both DM1 and DM4 are time-dependent inactivators of CYP3A [1]. The CYP3A inactivation constants (Ki/kinact) are 4.8 ± 0.9 μM / 0.035 ± 0.002 min⁻¹ for DM1 and 3.3 ± 0.2 μM / 0.114 ± 0.002 min⁻¹ for DM4, compared to no detectable inactivation for S-methyl DM1 [2].

Drug Metabolism CYP450 Inhibition Drug-Drug Interaction ADC Safety Pharmacology

Optimal Use Cases for S-methyl DM1 in ADC Development and Microtubule Pharmacology


Mechanistic Studies of Microtubule Dynamic Instability Suppression

S-methyl DM1 is the preferred tool for quantifying suppression of microtubule dynamic instability, a key mechanism for antimitotic ADCs. At a 100 nM concentration, it achieves 84% suppression, compared to only 45% for maytansine [1]. This large dynamic range makes S-methyl DM1 ideal for establishing clear dose-response relationships and for screening next-generation microtubule poisons. Its chemical stability in culture media further ensures reliable, reproducible data over extended experimental time courses.

Reference Standard for ADC Payload Release and Potency Assays

As the primary cellular metabolite of DM1-based ADCs, S-methyl DM1 serves as the definitive reference standard for quantifying payload potency in catabolite release assays. Its IC50 of 330 pM in MCF7 cells provides the relevant benchmark for the expected cytotoxicity of the active metabolite, rather than the 710 pM value of maytansine [2]. This is crucial for accurately determining the effective concentration of payload released from novel ADC constructs in vitro.

Cell Cycle Analysis and Validation of G2/M Arrest Mechanisms

The robust induction of G2/M arrest (80% cell accumulation) by S-methyl DM1 provides a high-contrast, positive control for flow cytometry-based cell cycle assays . This is valuable for validating assay performance and for benchmarking the antimitotic activity of novel ADC payloads or other microtubule-targeting agents, where the 30% baseline in untreated controls offers a clear and significant signal window.

De-risking Drug-Drug Interaction (DDI) Studies in ADC Development

Given that S-methyl DM1 shows no inhibition or inactivation of major CYP450 enzymes (unlike DM1 and DM4) [3], it is the optimal choice for in vitro DDI and metabolism studies where the aim is to isolate the properties of the maytansinoid core structure without confounding CYP liabilities. This allows researchers to accurately assess the intrinsic metabolic stability of a linker-payload construct and to design ADCs with a lower risk of clinical DDI.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-methyl DM1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.